Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use in certain applications .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms, the type of bonds (single, double, triple, or aromatic), and the stereochemistry .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s properties, such as its melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications
Antimalarial and Antimycobacterial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, similar in structure to the compound of interest, have shown promising in vitro activity against P. falciparum, the causative agent of malaria, as well as antimycobacterial activities. These derivatives exhibit cytotoxic activities against Vero cells, indicating potential for development as antimalarial and antimycobacterial agents (Nongpanga Ningsanont et al., 2003).
Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound with a similar bicyclic structure, has been developed as a potential neuroprotective drug. Its radiolabeling and biodistribution have been studied, showing significant accumulation in the cortical brain areas of rats, indicating its potential in neuroprotective drug development (Meixiang Yu et al., 2003).
Asymmetric Synthesis and Chemical Transformations
Research on the synthesis of related azabicyclic compounds demonstrates their potential applications in asymmetric synthesis and as intermediates in chemical transformations. For instance, microwave-assisted synthesis has been used to create derivatives of azabicyclo compounds with unusual endo-selectivity, showcasing the versatility of these structures in synthetic chemistry (S. Onogi et al., 2012).
Analgesic Potential
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes has been synthesized and shown to possess significant analgesic potency in various assays, indicating the potential of azabicyclic compounds in developing nonnarcotic analgesic agents (J. Epstein et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9)/t4-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDCTFZCSJENFI-FBCQKBJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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